
Istamycin AP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Istamycin AP is an amino sugar.
Aplicaciones Científicas De Investigación
Immunosuppressive Therapy in Aplastic Anemia
Istamycin AP, through its active component rapamycin, is utilized in immunosuppressive therapy (IST) for aplastic anemia (AA). Rapamycin, as an mTOR inhibitor, has shown effectiveness in immunosuppression by inhibiting cytotoxic T lymphocyte activation, regulating T helper lymphocyte differentiation, promoting regulatory T lymphocyte proliferation, and inhibiting dendritic cell maturation and mobilization. This highlights rapamycin's potential in treating AA and opens avenues for further research in therapeutic strategies for this condition (Sun, 2018).
Antibiotic Production in Microbial Ecology
In the field of microbial ecology, research has shown that the marine bacterium Streptomyces tenjimariensis produces istamycin A and B under specific laboratory conditions. These compounds, including istamycin AP, presumably play an ecological role in natural environments. Studies involving marine microbial competition experiments indicated that certain bacterial species can induce istamycin production in S. tenjimariensis, suggesting that marine bacterial metabolites like istamycin serve a role in countering competitive species (Slattery, Rajbhandari, & Wesson, 2001).
Cancer Research and mTOR Inhibition
Istamycin AP's active component, rapamycin, plays a significant role in cancer research due to its function as an mTOR inhibitor. Research indicates that rapamycin impairs the assembly of mTORC2, a key regulator of cell survival, and reduces the levels of mTORC2 in many cell types. This mechanism suggests that rapamycin can be used to inhibit Akt/PKB signaling in certain cell types, providing a new perspective on its application in cancer therapy (Sarbassov et al., 2006).
Immunological Research
Rapamycin, a key component of istamycin AP, has been shown to selectively expand CD4+CD25+FoxP3+ regulatory T cells in vitro. These expanded cells can suppress the proliferation of syngeneic T cells and prevent allograft rejection in vivo. This discovery opens up new possibilities for using rapamycin in immunological research and therapy, particularly in conditions related to T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).
Propiedades
Fórmula molecular |
C13H28N4O4 |
|---|---|
Peso molecular |
304.39 g/mol |
Nombre IUPAC |
(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |
Clave InChI |
CPVYVUXPFHPEFB-LJKYVLQWSA-N |
SMILES isomérico |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |
SMILES canónico |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




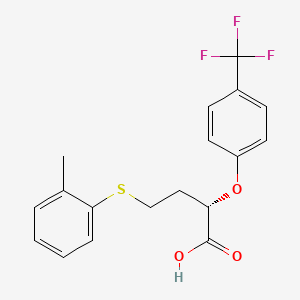
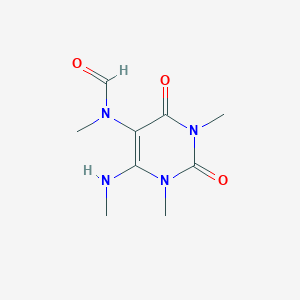
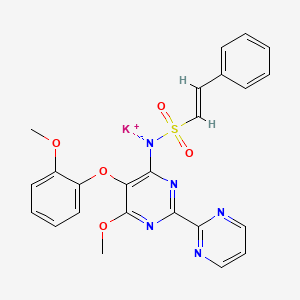
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)
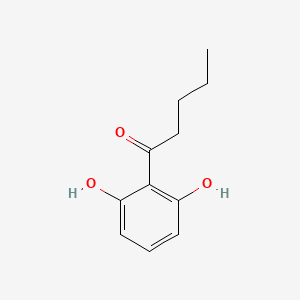


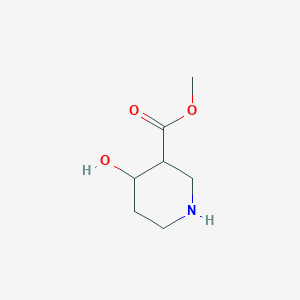

![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)